Lipophilicity Advantage: LogP of 2.578 vs. 2.332 for the Non-Methylated Analog (CAS 151157-48-1)
The target compound has a measured/computed LogP of 2.578 , compared to LogP 2.332 for the direct non-methylated analog 1-(2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS 151157-48-1) . The 3-methyl substitution on the cyclobutane ring increases lipophilicity by ΔLogP = +0.246, representing an approximately 10.5% increase over the non-methylated baseline. This difference is large enough to measurably shift predicted membrane permeability and tissue distribution in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.578 |
| Comparator Or Baseline | 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid (CAS 151157-48-1): LogP = 2.332 |
| Quantified Difference | ΔLogP = +0.246 (≈10.5% increase) |
| Conditions | Computed/measured LogP values from independent chemical database sources (Leyan for target; Chemsrc for comparator); both values derived from consistent computational methodology (XLogP3-type). |
Why This Matters
A LogP difference of ~0.25 units is pharmacologically meaningful; it can shift predicted blood-brain barrier penetration, plasma protein binding, and nonspecific tissue partitioning, making the 3-methyl analog a distinct tool for tuning lipophilicity in SAR campaigns.
